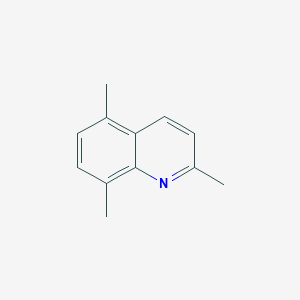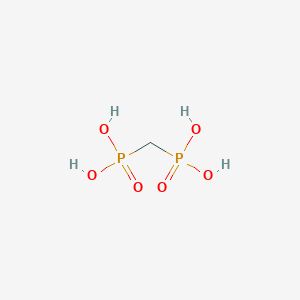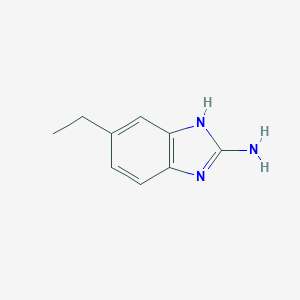
5-氰基吲哚
概述
描述
Synthesis Analysis
The synthesis of 5-Cyanoindole involves several innovative methods that highlight its accessibility and versatility. For instance, Venkatanarayana et al. (2020) described a novel commercial-scale synthesis approach that is both robust and environmentally friendly, avoiding the use of cyanide reagents and heavy metals, which marks a significant advancement in the field of synthetic chemistry (Venkatanarayana et al., 2020). Additionally, Bobko et al. (2012) provided an efficient synthesis method for 2,5-disubstituted-3-cyanoindoles, which utilizes selective iodination and a modified Madelung reaction, showcasing the adaptability of cyanoindole synthesis techniques (Bobko et al., 2012).
Molecular Structure Analysis
The molecular structure and electronic properties of 5-Cyanoindole have been extensively studied to understand its behavior in various chemical contexts. Oeltermann et al. (2012) conducted an in-depth analysis of 5-Cyanoindole's structure in both the ground and lowest electronically excited singlet states, utilizing rotationally resolved spectroscopy. This study provided valuable insights into the electronic characteristics of 5-Cyanoindole, contributing to a deeper understanding of its reactivity and potential applications (Oeltermann et al., 2012).
Chemical Reactions and Properties
5-Cyanoindole participates in a variety of chemical reactions, demonstrating its versatility as a building block in organic synthesis. The electrosynthesis of a conducting copolymer of 5-cyanoindole and 3,4-ethylenedioxythiophene, as described by Nie et al. (2008), is a testament to its reactivity and potential for creating novel materials with desirable electrical properties (Nie et al., 2008).
Physical Properties Analysis
The physical properties of 5-Cyanoindole, such as solubility, thermal stability, and conductivity, have been the subject of various studies. Xu et al. (2006) explored the electrosynthesis of high-quality poly(5-cyanoindole) films, highlighting their good electrochemical behavior, thermal stability, and conductivity. This research underscores the potential of 5-Cyanoindole derivatives in the development of advanced materials (Xu et al., 2006).
科学研究应用
光谱和振动混合研究:5-氰基吲哚用于光谱学,特别是用于研究振动分配和强振动混合到更高的电子激发态 (Brand 等,2013).
蛋白质水化环境探针:它被提议作为研究蛋白质局部水化环境的红外探针,这在生物化学和分子生物学中很有价值 (Waegele 和 Gai,2010).
药物合成:作为一种常见的中间体,5-氰基吲哚用于各种合成路线,尤其是在生产抗抑郁药维拉唑酮盐酸盐中 (Venkatanarayana 等,2020).
超级电容器的电极材料:聚(5-氰基吲哚)表现出良好的循环稳定性和高比电容和能量,使其成为超级电容器的潜在电极材料 (Zhou 等,2014).
电池技术:钠/电纺聚(5-氰基吲哚)纳米纤维二次电池系统有望成为锂离子电池的低成本替代品,提供快速充放电和良好的循环寿命 (蔡志江等,2017).
电化学和光电化学研究:该材料在酸性水溶液中电化学氧化还原过程的研究,提供了对其在各种电子设备中的潜在应用的见解 (Talbi 等,1999).
多巴胺受体研究:氰基吲哚的衍生物,包括 5-氰基吲哚,已显示出对 D(4) 多巴胺受体亚型的强选择性识别,这与神经精神疾病的治疗有关 (Hübner 等,2000).
导电聚合物和发光体:已经开发出具有良好氧化还原活性、热稳定性和高导电性的 5-氰基吲哚的新型可溶导电共聚物,使其适合用作蓝光发射器 (Nie 等,2008).
模板合成:5-氰基吲哚参与合成 2,5-二取代-3-氰基吲哚,这在进一步的化学转化中很有用 (Bobko 等,2012).
合成过程的加速:可以使用微波和超声波辐照来加速 5-氰基吲哚的合成,提高其生产效率 (廖姿雅,2006).
安全和危害
属性
IUPAC Name |
1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYLDEVWYOFIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Record name | 5-cyanoindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-84-2 | |
| Record name | 1H-Indole-5-carbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40166477 | |
| Record name | Indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanoindole | |
CAS RN |
15861-24-2 | |
| Record name | Indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

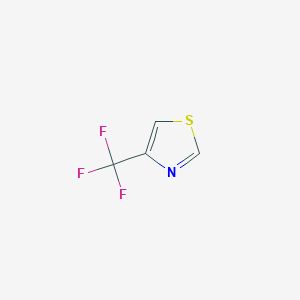
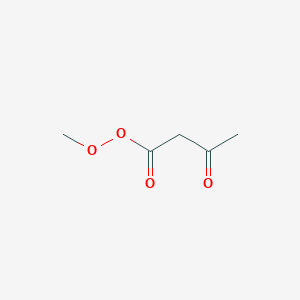
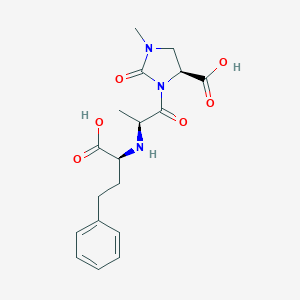
![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)
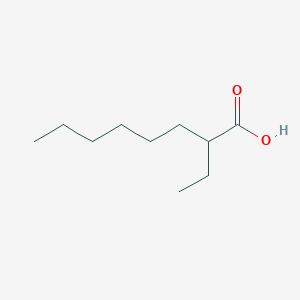
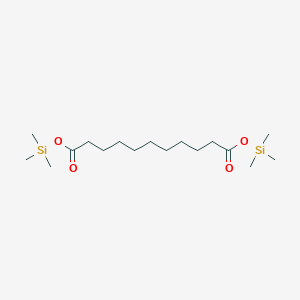
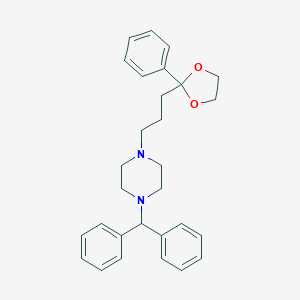
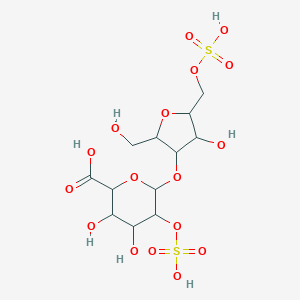
![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)
